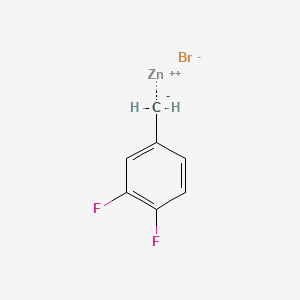3,4-Difluorobenzyl ZINC bromide
CAS No.:
Cat. No.: VC14255215
Molecular Formula: C7H5BrF2Zn
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5BrF2Zn |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | zinc;1,2-difluoro-4-methanidylbenzene;bromide |
| Standard InChI | InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | NXKQWSPHMLPJIC-UHFFFAOYSA-M |
| Canonical SMILES | [CH2-]C1=CC(=C(C=C1)F)F.[Zn+2].[Br-] |
Introduction
Chemical and Structural Properties of 3,4-Difluorobenzyl Zinc Bromide
3,4-Difluorobenzyl zinc bromide is an air- and moisture-sensitive organometallic compound with a molecular weight of 272.4 g/mol . Its structure consists of a zinc atom coordinated to a bromine ligand and a 3,4-difluorobenzyl group, as depicted in its canonical SMILES representation: [CH₂-]C₁=CC(=C(C=C₁)F)F.[Zn+2].[Br-]. The fluorine substituents exert strong electron-withdrawing effects, enhancing the compound’s reactivity in nucleophilic additions and cross-coupling reactions.
Table 1: Physicochemical Properties of 3,4-Difluorobenzyl Zinc Bromide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrF₂Zn | |
| Density | 0.98 g/mL at 25°C | |
| Flash Point | 1°F (-17°C) | |
| Storage Conditions | 2–8°C under inert atmosphere | |
| Water Solubility | Reacts violently |
The compound’s sensitivity to air and moisture necessitates stringent handling protocols, as exposure to water induces rapid decomposition, releasing flammable gases .
Synthesis and Manufacturing
The synthesis of 3,4-difluorobenzyl zinc bromide typically involves the reaction of 3,4-difluorobenzyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. This transmetallation process replaces the bromine atom in the benzyl bromide with zinc, yielding the organozinc reagent in high purity. A representative procedure involves:
-
Preparation of Zinc Suspension: Zinc dust is activated by washing with dilute hydrochloric acid to remove oxide layers, followed by rinsing with THF.
-
Reaction with 3,4-Difluorobenzyl Bromide: The activated zinc is combined with 3,4-difluorobenzyl bromide in THF at 0–25°C, stirring for 12–16 hours under nitrogen .
-
Isolation: The resulting solution is filtered to remove excess zinc, yielding a 0.5 M solution of 3,4-difluorobenzyl zinc bromide in THF, which is stored at 2–8°C .
Optimized conditions, such as maintaining low temperatures and inert environments, prevent side reactions and ensure yields exceeding 80%.
Applications in Organic Synthesis
Influence of Fluorine Substituents
The fluorine atoms at the 3 and 4 positions enhance the compound’s stability and reactivity. The electron-withdrawing nature of fluorine increases the electrophilicity of the benzyl group, facilitating nucleophilic attacks on electron-deficient substrates. This property is exploited in the synthesis of fluorinated pharmaceuticals, where precise control over substituent positioning is critical for bioactivity .
Recent Advances and Research Directions
Recent studies highlight the compound’s utility in streamlining drug synthesis. For example, its application in lenacapavir production reduces the number of synthetic steps compared to traditional methods, enhancing scalability and cost-efficiency . Ongoing research aims to expand its use in synthesizing fluorinated analogs of bioactive molecules, leveraging fluorine’s ability to modulate pharmacokinetic properties.
Future investigations may explore:
-
Catalytic Asymmetric Additions: Developing chiral ligands to enable enantioselective reactions with 3,4-difluorobenzyl zinc bromide.
-
Green Solvent Alternatives: Replacing THF with biodegradable solvents to improve environmental sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume